molecular formula C15H17N3O4S B5217546 N-[2-(4-NITROANILINO)ETHYL](PHENYL)METHANESULFONAMIDE

N-[2-(4-NITROANILINO)ETHYL](PHENYL)METHANESULFONAMIDE

Cat. No.: B5217546
M. Wt: 335.4 g/mol
InChI Key: GWASJFUYNKYFME-UHFFFAOYSA-N
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Description

N-2-(4-NITROANILINO)ETHYLMETHANESULFONAMIDE is a complex organic compound that features a nitroaniline group, an ethyl linkage, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(4-NITROANILINO)ETHYLMETHANESULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-2-(4-NITROANILINO)ETHYLMETHANESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of N-2-(4-AMINOANILINO)ETHYLMETHANESULFONAMIDE.

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

N-2-(4-NITROANILINO)ETHYLMETHANESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-2-(4-NITROANILINO)ETHYLMETHANESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N-2-(4-AMINOANILINO)ETHYLMETHANESULFONAMIDE: A reduced form of the compound with an amino group instead of a nitro group.

    N-2-(4-NITROANILINO)ETHYLSULFONAMIDE: Similar structure but with a sulfonamide group instead of a methanesulfonamide group.

Uniqueness

N-2-(4-NITROANILINO)ETHYLMETHANESULFONAMIDE is unique due to its combination of a nitroaniline group, an ethyl linkage, and a methanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[2-(4-nitroanilino)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-18(20)15-8-6-14(7-9-15)16-10-11-17-23(21,22)12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWASJFUYNKYFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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